molecular formula C9H15N3 B090978 2,4,6-Triethyltriazine CAS No. 1009-74-1

2,4,6-Triethyltriazine

Cat. No. B090978
CAS RN: 1009-74-1
M. Wt: 165.24 g/mol
InChI Key: GIIYEYPYVJAMBU-UHFFFAOYSA-N
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Description

2,4,6-Triethyltriazine, also known as TETA, is a heterocyclic organic compound that belongs to the triazine family. TETA is widely used in various fields, including chemical synthesis, agriculture, and biomedical research, due to its unique chemical properties and versatile applications.

Mechanism Of Action

2,4,6-Triethyltriazine exerts its biological effects through its ability to chelate metal ions, particularly copper and iron. By binding to metal ions, 2,4,6-Triethyltriazine can prevent the formation of reactive oxygen species (ROS) and protect cells from oxidative damage. 2,4,6-Triethyltriazine can also enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, to further reduce oxidative stress.

Biochemical And Physiological Effects

2,4,6-Triethyltriazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,4,6-Triethyltriazine can protect cells from oxidative damage induced by hydrogen peroxide, paraquat, and other oxidants. In vivo studies have shown that 2,4,6-Triethyltriazine can protect against radiation-induced damage, reduce inflammation, and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

2,4,6-Triethyltriazine has several advantages as a research tool, including its low toxicity, high stability, and ability to chelate metal ions selectively. However, 2,4,6-Triethyltriazine also has some limitations, such as its poor solubility in water and its potential to interfere with certain assays that rely on metal ions.

Future Directions

There are several potential future directions for research on 2,4,6-Triethyltriazine. One area of interest is the development of 2,4,6-Triethyltriazine-based radioprotective agents for use in cancer treatment and radiation therapy. Another area of interest is the use of 2,4,6-Triethyltriazine as a chelating agent for the treatment of metal poisoning and neurodegenerative diseases. Additionally, 2,4,6-Triethyltriazine may have potential applications in the development of new materials, such as metal-organic frameworks and nanomaterials.

Synthesis Methods

2,4,6-Triethyltriazine can be synthesized through a variety of methods, including the reaction of cyanuric chloride with ethylamine, the reaction of cyanuric acid with ethanolamine, and the reaction of cyanuric acid with triethylamine. Among these methods, the reaction of cyanuric chloride with ethylamine is the most commonly used method to produce 2,4,6-Triethyltriazine.

Scientific Research Applications

2,4,6-Triethyltriazine has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, 2,4,6-Triethyltriazine is used as a ligand in coordination chemistry, as a stabilizer in plastics, and as a crosslinking agent in rubber. In agriculture, 2,4,6-Triethyltriazine is used as a pesticide to control pests and diseases. In biomedical research, 2,4,6-Triethyltriazine is used as a chelating agent for heavy metal detoxification and as a radioprotectant to reduce radiation-induced damage.

properties

CAS RN

1009-74-1

Product Name

2,4,6-Triethyltriazine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,4,6-triethyl-1,3,5-triazine

InChI

InChI=1S/C9H15N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3

InChI Key

GIIYEYPYVJAMBU-UHFFFAOYSA-N

SMILES

CCC1=NC(=NC(=N1)CC)CC

Canonical SMILES

CCC1=NC(=NC(=N1)CC)CC

Other CAS RN

1009-74-1

Origin of Product

United States

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